2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole
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Overview
Description
2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole is a complex organic compound that features a unique combination of a benzenesulfonyl group, a bromopyrrolo[2,3-b]pyridine moiety, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole typically involves multi-step organic reactions. One common approach includes the initial formation of the pyrrolo[2,3-b]pyridine core, followed by bromination and subsequent sulfonylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring and the pyrrolo[2,3-b]pyridine moiety can participate in redox reactions.
Cyclization Reactions: Formation of the thiazole ring itself is a cyclization reaction.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents (e.g., N-bromosuccinimide), sulfonyl chlorides for sulfonylation, and various bases and solvents to facilitate cyclization. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and the bromopyrrolo[2,3-b]pyridine moiety are crucial for its binding affinity and specificity. The exact pathways and targets can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C16H10BrN3O2S2 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C16H10BrN3O2S2/c17-11-8-13-14(16-18-6-7-23-16)10-20(15(13)19-9-11)24(21,22)12-4-2-1-3-5-12/h1-10H |
InChI Key |
SRURLQBRIOTSCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=NC=CS4 |
Origin of Product |
United States |
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